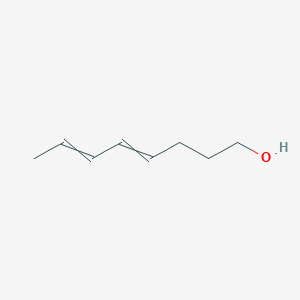
4,6-Octadien-1-ol, (4E,6E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Octadien-1-ol, (4E,6E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . It is characterized by the presence of two double bonds in the 4th and 6th positions of the octadien-1-ol chain, both in the E configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadien-1-ol, (4E,6E)- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-butadiene with formaldehyde in the presence of a catalyst to form the intermediate 4,6-octadienal. This intermediate is then reduced to 4,6-Octadien-1-ol, (4E,6E)- using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,6-Octadien-1-ol, (4E,6E)- typically involves large-scale chemical processes that ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
4,6-Octadien-1-ol, (4E,6E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,6-octadienal or further to 4,6-octadienoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Octadienal, 4,6-Octadienoic acid
Reduction: Saturated alcohols
Substitution: Halides, esters
科学的研究の応用
4,6-Octadien-1-ol, (4E,6E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 4,6-Octadien-1-ol, (4E,6E)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
類似化合物との比較
Similar Compounds
1,6-Octadien-3-ol, 3,7-dimethyl-: This compound has a similar structure but with different functional groups and positions of double bonds.
4,6-Octadien-3-one, 1-phenyl-: This compound has a phenyl group attached to the octadien chain, giving it different chemical properties
特性
CAS番号 |
80106-30-5 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
octa-4,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |
InChIキー |
YGBJEJWGTXEPQB-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















